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molecular formula C9H5N3O2 B8445193 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8445193
M. Wt: 187.15 g/mol
InChI Key: DIJFSUDSPUKNAT-UHFFFAOYSA-N
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Patent
US08802688B2

Procedure details

To ethyl 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (36 mg, 0.17 mmol) was added methanol (1 mL), tetrahydrofuran (1 mL), and water (1 mL), followed by 2 N aqueous lithium hydroxide (0.17 mL, 0.33 mmol). The reaction was stirred at room temperature overnight and was then concentrated. The crude was taken up in water and the pH was adjusted to 4 using 1 N aqueous hydrochloric acid. The mixture was extracted with ethyl acetate (3×). The combined organics were dried over sodium sulfate, filtered, and concentrated to provide the 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The title compound was then prepared by a method analogous to that described in Example 1, using 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. −ESI (M−H) 415.1.
Name
ethyl 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[NH:16][C:6]2=[N:7][CH:8]=[C:9]([C:11]([O:13]CC)=[O:12])[CH:10]=[C:5]2[CH:4]=1)#[N:2].CO.O1CCCC1.[OH-].[Li+]>O>[C:1]([C:3]1[NH:16][C:6]2=[N:7][CH:8]=[C:9]([C:11]([OH:13])=[O:12])[CH:10]=[C:5]2[CH:4]=1)#[N:2] |f:3.4|

Inputs

Step One
Name
ethyl 2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Quantity
36 mg
Type
reactant
Smiles
C(#N)C1=CC=2C(=NC=C(C2)C(=O)OCC)N1
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.17 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CC=2C(=NC=C(C2)C(=O)O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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